Lipophilicity Divergence: 4-Bromo vs. 3-Bromo Isomer
The vendor-reported lipophilicity (LogP) for 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine is 3.606 . In contrast, the PubChem-computed XLogP3-AA value for its closest positional isomer, 4-(3-Bromophenyl)-1-(methylsulfonyl)piperidine (CAS 1782489-29-5), is 2.4 [1]. This difference of approximately 1.2 log units indicates that the *para*-bromo substituted compound is significantly more lipophilic, which can impact its behavior in assays, including non-specific binding to membranes and proteins, and its partitioning in cell-based systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.606 |
| Comparator Or Baseline | 4-(3-Bromophenyl)-1-(methylsulfonyl)piperidine; XLogP3-AA = 2.4 |
| Quantified Difference | Δ LogP ≈ +1.2 (Target is more lipophilic) |
| Conditions | Target compound data is vendor-reported (InvivoChem); comparator data is computed by PubChem's XLogP3 algorithm. |
Why This Matters
This is a critical differentiator for assay design and data interpretation, as higher lipophilicity can increase assay interference and necessitate different formulation or handling strategies compared to a less lipophilic analog.
- [1] PubChem. (2025). Computed Properties for CID 84219990, 4-(3-Bromophenyl)-1-(methylsulfonyl)piperidine. View Source
